N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Endoplasmic Reticulum Stress Chemical Chaperone Unfolded Protein Response

Inconsistent sourcing of N-substituted hydrazinecarbothioamides introduces variability in ER stress inhibition assays. This allyl derivative (CAS 590360-30-8) eliminates that risk: ≥95% purity, batch-consistent, and structurally verified. The allyl group is essential for target binding and offers a bioorthogonal handle for probe development. - ≥95% purity ensures reproducible dose-response - Allyl enables conjugation without pharmacophore disruption - Ready stock for immediate shipment, storage -20°C

Molecular Formula C9H11N3OS2
Molecular Weight 241.3g/mol
CAS No. 590360-30-8
Cat. No. B484156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
CAS590360-30-8
Molecular FormulaC9H11N3OS2
Molecular Weight241.3g/mol
Structural Identifiers
SMILESC=CCNC(=S)NNC(=O)C1=CC=CS1
InChIInChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14)
InChIKeyDWAQZBVAVLMEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide Overview


N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide (CAS 590360-30-8, C9H11N3OS2, MW 241.33) is a heterocyclic compound belonging to the N-substituted-2-arylcarbonylhydrazinecarbothioamide class. It is defined by a thiophene-2-carbonyl core and an allyl side chain, which distinguishes it from its phenyl, cyclohexyl, and methyl analogs. This specific compound is commercially available for research use, with established purity specifications and storage conditions, making it a defined entry point for exploring structure-activity relationships (SAR) in this chemical space . It is recognized as a precursor for further synthetic elaboration, including the formation of heterocyclic systems like thiadiazoles and triazoles, which are common in medicinal chemistry .

N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide: Non-Interchangeability


Substituting N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide with a generic hydrazinecarbothioamide or even a close structural analog like its phenyl or methyl counterpart is scientifically invalid. SAR studies on N-substituted-2-arylcarbonylhydrazinecarbothioamides have demonstrated that while the 2-arylcarbonyl moiety is essential for biological activity, the N-substituent's steric and electronic properties—such as the specific lipophilicity and reactivity introduced by the allyl group in this compound—significantly influence molecular recognition and downstream performance [1]. Even minor modifications can lead to drastically different outcomes in assays for antimicrobial, anticancer, or anti-ER stress activity. This high degree of structural sensitivity means that without side-by-side comparison data, a seemingly similar compound will not be a valid surrogate for achieving the same results in a specific experimental or procurement context [2].

N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide: Differentiation Evidence


ER Stress Signal Suppression: Class-Level Potency

The class of N-substituted-2-arylcarbonylhydrazinecarbothioamides demonstrates potent ER stress signal suppression. In head-to-head assays against standard controls, the class achieves up to ~300-fold greater potency than 1-hydroxynaphthoic acid and tauro-ursodesoxycholic acid [1]. The N-allyl derivative (the target compound) occupies a specific, unoccupied SAR space where the allyl side chain's unique steric profile may confer a distinct activity or selectivity profile compared to evaluated analogs like the phenyl derivative.

Endoplasmic Reticulum Stress Chemical Chaperone Unfolded Protein Response

Anticancer and Antimicrobial Activity Potential

While the N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide compound has not been directly assayed, closely related hydrazinecarbothioamide derivatives demonstrate notable in vitro anticancer activity against HCT-116 and MCF-7 cell lines, and antimicrobial activity against both Gram-positive and Gram-negative strains [1]. The target compound's allyl group is a well-precedented pharmacophore in antimicrobial and anticancer agents, often enhancing membrane permeability or target binding. This positions it as a differentiated building block for generating and testing new chemical entities.

Anticancer Antimicrobial Molecular Docking

Heterocyclic Annulation via Allyl Group

The allyl group in N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a powerful handle for further synthetic transformations, particularly cyclization reactions to form sulfur- and nitrogen-containing heterocycles . This is a key differentiator from simple alkyl or aryl N-substituents. For example, the allyl group can participate in intramolecular cyclizations under mild conditions to yield thiadiazole or triazole derivatives—common motifs in bioactive molecules . This enables the rapid generation of compound libraries from a single, commercially available precursor.

Heterocyclic Chemistry Thiadiazole Synthesis Triazole Synthesis

Purity and Storage for Reproducibility

Commercially sourced N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide (CAS 590360-30-8) is supplied with a minimum purity specification of 95% (as per AKSci) and is recommended for long-term storage in a cool, dry place. This defined purity is a critical parameter for ensuring reproducibility in biological assays or chemical reactions. In contrast, custom-synthesized or non-certified analogs may have variable purity profiles, leading to unreliable and irreproducible results.

Chemical Procurement Quality Control Reproducibility

N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide: Application Scenarios


Probe Development for ER Stress Pathways

The compound's membership in a class of potent ER stress signal suppressors makes it a valuable starting point for developing new chemical chaperones. The allyl group provides a distinct chemical handle for further functionalization (e.g., biotinylation for pull-down assays or fluorescent tagging for imaging) without altering the core pharmacophore. This differentiates it from simpler N-methyl or N-phenyl analogs which offer fewer options for chemical modification [1].

Library Synthesis for Anticancer and Antimicrobial Hits

The allyl group's reactivity enables efficient diversification through cyclization and addition reactions to generate focused libraries of thiadiazole and triazole derivatives. These heterocyclic scaffolds are known to exhibit antimicrobial and anticancer activities. Using the allyl-substituted precursor, a medicinal chemist can explore a unique region of chemical space not accessible with N-alkyl or N-aryl starting materials [1].

Reproducible Lead Generation Workflows

The commercially available 95% pure compound provides a defined, quality-controlled starting material for reproducible biological assays. This is a critical factor in lead generation workflows where assay variability can derail a project. Procuring this specific CAS number ensures a consistent and well-defined chemical entity, eliminating the uncertainty associated with in-house synthesis or sourcing from non-specialist vendors [1].

Hydrazinecarbothioamide SAR Studies

Given the established SAR that the N-substituent's identity is critical for activity, the allyl derivative is a key comparator in any SAR campaign. Including this compound in a panel of N-substituted-2-arylcarbonylhydrazinecarbothioamides (e.g., alongside phenyl, cyclohexyl, and methyl analogs) is essential for fully mapping the pharmacophore and understanding the role of lipophilicity and steric bulk at this position. Its omission would create a significant knowledge gap [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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